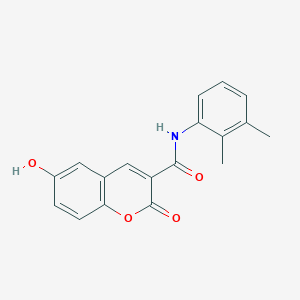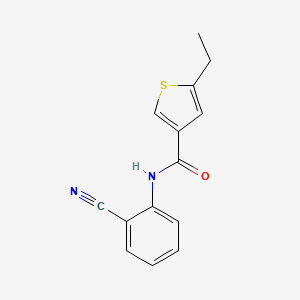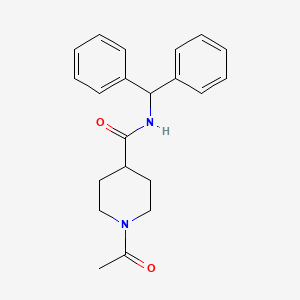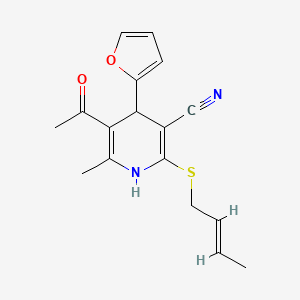
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as DMHPCC, is a chemical compound that has attracted attention in the scientific community due to its potential biological activities. DMHPCC belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide exerts its biological activities through the modulation of various signaling pathways. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research studies. However, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of research could focus on the development of water-soluble derivatives of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide, which could enhance its potential for use in various assays. Another area of research could focus on the evaluation of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide in animal models to determine its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies could investigate the mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide and its potential as a modulator of various signaling pathways. Overall, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has the potential to be a valuable compound for various scientific research studies.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in the literature. The method involves the reaction of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is obtained as a yellow solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential biological activities in various scientific research studies. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. In addition, N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-3-5-15(11(10)2)19-17(21)14-9-12-8-13(20)6-7-16(12)23-18(14)22/h3-9,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMZTCAUKZAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5499071.png)

![7-acetyl-3-(allylthio)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499081.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5499101.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)
![N-(3-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5499146.png)
![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)

![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)